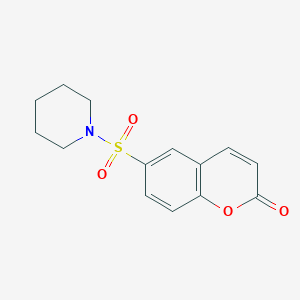
6-(piperidinosulfonyl)-2H-chromen-2-one
Vue d'ensemble
Description
6-(piperidinosulfonyl)-2H-chromen-2-one is a compound that belongs to the class of sulfonamide derivatives. These compounds are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties . The structure of this compound consists of a chromenone core with a piperidinosulfonyl group attached, which contributes to its unique chemical and biological properties.
Applications De Recherche Scientifique
6-(piperidinosulfonyl)-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
Target of Action
The primary targets of 6-(piperidin-1-ylsulfonyl)-2H-chromen-2-one are α-glucosidase , α-amylase , and PPAR-γ . These enzymes play crucial roles in the regulation of glucose metabolism and insulin sensitivity, making them important targets for the treatment of type 2 diabetes mellitus .
Mode of Action
The compound interacts with its targets through inhibition and agonistic activity. It exhibits good binding affinity with α-glucosidase enzymes, suggesting its potential as an α-glucosidase inhibitor . It also shows moderate activity on α-amylase . Furthermore, it acts as an agonist of PPAR-γ, a nuclear receptor that plays a key role in regulating genes involved in glucose and lipid metabolism .
Biochemical Pathways
The inhibition of α-glucosidase and α-amylase enzymes slows down the breakdown of carbohydrates into glucose, thereby reducing the rise in blood glucose levels after a meal . On the other hand, the activation of PPAR-γ stimulates the production of small insulin-sensitive adipocytes, improving insulin sensitivity .
Pharmacokinetics
In-silico ADME profile analysis of 6-(piperidin-1-ylsulfonyl)-2H-chromen-2-one indicates compliance with Lipinski’s and Veber’s rules, suggesting excellent oral bioavailability properties . .
Result of Action
The compound’s action results in good inhibitory potency against α-glucosidase, with values ranging from 90.6% to 96.3% compared to Acarbose . Two derivatives of the compound showed the highest potency with IC50 values of 0.975 ± 0.04 and 0.584 ± 0.02 µg/mL, respectively, compared to Acarbose (IC50 = 0.805 ± 0.03 µg/mL) . They also exhibited significant activity to PPAR-γ, indicating that these derivatives improve insulin sensitivity .
Orientations Futures
The future directions for research on “6-(piperidin-1-ylsulfonyl)-2H-chromen-2-one” would likely depend on its biological activity and potential applications. Given the importance of both piperidine and chromen-2-one derivatives in medicinal chemistry , this compound could be of interest in the development of new pharmaceuticals.
Analyse Biochimique
Biochemical Properties
6-(piperidin-1-ylsulfonyl)-2H-chromen-2-one plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with enzymes such as α-glucosidase and α-amylase, which are involved in carbohydrate metabolism . The compound exhibits good binding affinity to these enzymes, suggesting its potential as an α-glucosidase inhibitor. Additionally, 6-(piperidin-1-ylsulfonyl)-2H-chromen-2-one has been found to act as a PPAR-γ agonist, which is important for regulating glucose and lipid metabolism . These interactions highlight the compound’s potential in managing metabolic disorders such as diabetes.
Cellular Effects
The effects of 6-(piperidin-1-ylsulfonyl)-2H-chromen-2-one on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, as a PPAR-γ agonist, the compound enhances insulin sensitivity by promoting the production of small insulin-sensitive adipocytes . This action is crucial for improving glucose uptake and reducing insulin resistance in cells. Furthermore, the compound’s inhibitory effects on α-glucosidase and α-amylase enzymes help in controlling postprandial blood glucose levels, thereby impacting cellular glucose metabolism .
Molecular Mechanism
At the molecular level, 6-(piperidin-1-ylsulfonyl)-2H-chromen-2-one exerts its effects through specific binding interactions with target enzymes and receptors. The compound binds to the active sites of α-glucosidase and α-amylase, inhibiting their activity and thus reducing the breakdown of carbohydrates into glucose . Additionally, as a PPAR-γ agonist, it binds to the PPAR-γ receptor, activating it and leading to changes in gene expression that enhance insulin sensitivity and lipid metabolism . These molecular interactions underscore the compound’s potential therapeutic applications in metabolic disorders.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-(piperidin-1-ylsulfonyl)-2H-chromen-2-one have been observed to change over time. The compound demonstrates good stability under standard laboratory conditions, maintaining its inhibitory potency against α-glucosidase and α-amylase over extended periods . Long-term studies have indicated that the compound may undergo gradual degradation, which could affect its efficacy.
Dosage Effects in Animal Models
The effects of 6-(piperidin-1-ylsulfonyl)-2H-chromen-2-one vary with different dosages in animal models. At lower doses, the compound effectively inhibits α-glucosidase and α-amylase, leading to improved glucose control without significant adverse effects . At higher doses, the compound may exhibit toxic effects, including potential hepatotoxicity and gastrointestinal disturbances . Threshold effects have been observed, where doses above a certain level result in diminishing returns in terms of therapeutic benefits and increased risk of adverse effects. These findings highlight the importance of optimizing dosage to balance efficacy and safety.
Metabolic Pathways
6-(piperidin-1-ylsulfonyl)-2H-chromen-2-one is involved in metabolic pathways related to carbohydrate and lipid metabolism. The compound interacts with enzymes such as α-glucosidase and α-amylase, inhibiting their activity and thus reducing the conversion of carbohydrates into glucose . Additionally, as a PPAR-γ agonist, it influences lipid metabolism by promoting the differentiation of adipocytes and enhancing insulin sensitivity . These interactions affect metabolic flux and metabolite levels, contributing to the compound’s potential therapeutic effects in metabolic disorders.
Transport and Distribution
Within cells and tissues, 6-(piperidin-1-ylsulfonyl)-2H-chromen-2-one is transported and distributed through interactions with specific transporters and binding proteins. The compound’s lipophilic nature facilitates its diffusion across cell membranes, allowing it to reach intracellular targets . Once inside the cell, it may bind to cytoplasmic or nuclear receptors, influencing its localization and accumulation. These transport and distribution mechanisms are crucial for the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of 6-(piperidin-1-ylsulfonyl)-2H-chromen-2-one plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes and receptors involved in metabolic processes . Additionally, it may translocate to the nucleus upon binding to nuclear receptors such as PPAR-γ, leading to changes in gene expression . Post-translational modifications and targeting signals may further direct the compound to specific cellular compartments, enhancing its therapeutic potential.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(piperidinosulfonyl)-2H-chromen-2-one typically involves the reaction of chromenone derivatives with piperidine and sulfonyl chloride under specific conditions. One common method includes the use of a base such as triethylamine to facilitate the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
For industrial production, the synthesis can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control the reaction parameters precisely. The purification process often includes recrystallization or chromatography techniques to obtain the desired product in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
6-(piperidinosulfonyl)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfonamide derivatives.
Substitution: Formation of various substituted chromenone derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-morpholinosulfonyl-2H-chromen-2-one
- 6-piperidinosulfonylbenzoxazolin-2-one
- N4-substituted sulfonamides
Uniqueness
6-(piperidinosulfonyl)-2H-chromen-2-one stands out due to its unique combination of a chromenone core and a piperidinosulfonyl group. This structure imparts distinct biological activities, making it a valuable compound for research and development in various fields .
Propriétés
IUPAC Name |
6-piperidin-1-ylsulfonylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4S/c16-14-7-4-11-10-12(5-6-13(11)19-14)20(17,18)15-8-2-1-3-9-15/h4-7,10H,1-3,8-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUFNZVBFHMJKBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60429036 | |
| Record name | Piperidine, 1-[(2-oxo-2H-1-benzopyran-6-yl)sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60429036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105125-37-9 | |
| Record name | Piperidine, 1-[(2-oxo-2H-1-benzopyran-6-yl)sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60429036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-chlorophenyl)-5-[(4-ethoxyphenyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5758048.png)
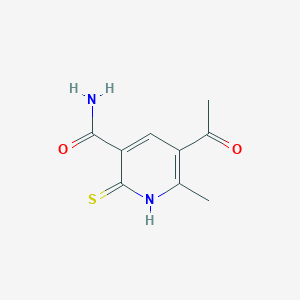
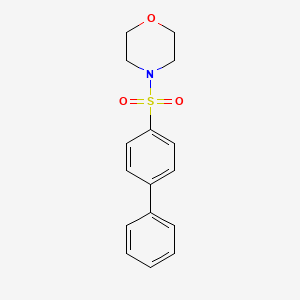
![N'-[2-(4-amino-6-methoxy-1,3,5-triazin-2-yl)-1-cyclopropylethylidene]nicotinohydrazide](/img/structure/B5758079.png)
![N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]quinolin-2-amine](/img/structure/B5758089.png)
![2-(N-ethoxybutanimidoyl)-5-[2-(ethylthio)propyl]-3-(1-pyrrolidinyl)-2-cyclohexen-1-one](/img/structure/B5758096.png)
![3-methyl-6-(3-nitrophenyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B5758098.png)

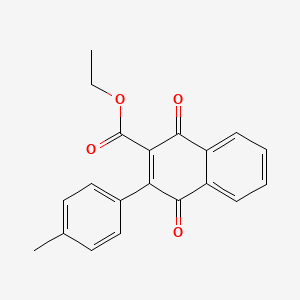
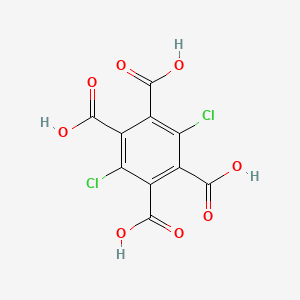
![4-[1-(phenylethynyl)cyclopentyl]morpholine](/img/structure/B5758146.png)
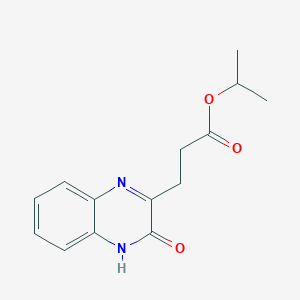
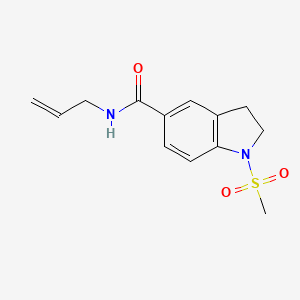
![4-[[(E)-3-(furan-2-yl)-3-oxoprop-1-enyl]amino]benzenesulfonamide](/img/structure/B5758163.png)
